REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1>[O:1]=[C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2.3|
|
Name
|
ethyl 2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=NC=CC=C2C=C1C(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure from the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
CUSTOM
|
Details
|
therefrom was separated by filtration
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=NC=CC=C2C=C1C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |